molecular formula C10H12N4O B13940847 2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one

Cat. No.: B13940847
M. Wt: 204.23 g/mol
InChI Key: GYIRYQBREBFQOD-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Types of Reactions

2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield various oxidized derivatives, while substitution reactions can introduce different functional groups, enhancing the compound’s biological activity .

Scientific Research Applications

2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one involves its interaction with kinase enzymes. The compound binds to the ATP-binding pocket of kinases, inhibiting their activity. This inhibition can prevent the phosphorylation of target proteins, thereby disrupting signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-amino-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
  • 8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one
  • 2-amino-8-ethylpyrido[2,3-d]pyrimidin-7(8H)-one

Uniqueness

2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7(8H)-one is unique due to its specific substitution pattern, which can influence its binding affinity and selectivity for kinase enzymes. This uniqueness makes it a valuable compound for developing targeted therapies .

Properties

Molecular Formula

C10H12N4O

Molecular Weight

204.23 g/mol

IUPAC Name

2-amino-8-ethyl-4-methylpyrido[2,3-d]pyrimidin-7-one

InChI

InChI=1S/C10H12N4O/c1-3-14-8(15)5-4-7-6(2)12-10(11)13-9(7)14/h4-5H,3H2,1-2H3,(H2,11,12,13)

InChI Key

GYIRYQBREBFQOD-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)C=CC2=C(N=C(N=C21)N)C

Origin of Product

United States

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